4-Nitrophenyl salicylate
Overview
Description
4-Nitrophenyl salicylate is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to compounds that exhibit biological activity and can form complexes with metals, which can be used as catalysts or in material science.
Synthesis Analysis
The synthesis of compounds related to 4-nitrophenyl salicylate involves the reaction of 4-nitrobenzaldehyde with other reagents. For instance, a pyranopyrazole derivative, which is an active biological compound, was synthesized by reacting 4-nitrobenzaldehyde with ethyl acetoacetate, malononitrile, and hydrazine hydrate. This derivative was then reacted with salicylaldehyde and MnCl2.4H2O to afford a nanostructured Schiff base complex . Additionally, 4-nitrophenylacetic acid undergoes redox-type dimerization in aqueous methanolic alkali to form dimeric redox products .
Molecular Structure Analysis
The molecular structure of compounds related to 4-nitrophenyl salicylate has been characterized using various techniques. For example, the Schiff base complex mentioned earlier was characterized by FT-IR, XRD, TGA, DTG, and SEM . Crystals of salicylaldehyde 4-nitrophenylhydrazone exhibit a planar structure with intermolecular hydrogen bonding . A new monoclinic form of 4-nitrophenylacetic acid was found to differ in molecular conformation and intermolecular contacts compared to the known orthorhombic form .
Chemical Reactions Analysis
4-Nitrophenyl salicylate undergoes interesting chemical reactions. In basic solution, 4-nitrophenylacetate ion undergoes dimerization . Kinetic and theoretical studies have been conducted on the alkaline ethanolysis of 4-nitrophenyl salicylate, revealing the effect of alkali metal ions on reactivity and mechanism . The reaction of 4-nitrophenylazide with enamines led to the formation of a mixture of cycloadducts and rearrangement products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-nitrophenyl salicylate derivatives have been studied. Alkaline-earth metal salts of 4-nitrophenylacetic acid have been synthesized, and their crystal structure, spectral characteristics, and thermal properties reported . The antimicrobial activity and cytotoxicity of novel derivatives of nitro-substituted salicylic acids have been evaluated, showing promising activity against Mycobacterium tuberculosis and Staphylococcus species . Square-planar Ni(II) and Pd(II) complexes with different coordination modes of salicylaldehyde (4)-phenylthiosemicarbazone have been synthesized, and their molecular and crystal structures determined .
Scientific Research Applications
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Field: Medicinal Chemistry
- Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
- Method : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step . A comparative study of PNP activated esters and the commonly utilised 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
- Results : The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favourable acylation kinetics .
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Field: Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
- Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
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Field: Environmental Science
- Application : 4-Nitrophenol is used in the synthesis of fungicides .
- Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
- Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
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Field: Biochemistry
- Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
- Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
- Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .
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Field: Analytical Chemistry
- Application : 4-Nitrophenol can be used as a pH indicator .
- Method : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 . This color-changing property makes this compound useful as a pH indicator.
- Results : The yellow color of the 4-nitrophenolate form is due to a maximum of absorbance at 405 nm .
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Field: Organic Chemistry
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Field: Environmental Chemistry
- Application : 4-Nitrophenol is used in the synthesis of fungicides .
- Method : The specific method of synthesis can vary, but it generally involves the reaction of 4-Nitrophenol with other compounds to form a fungicide .
- Results : The resulting fungicides are used in agriculture to protect crops from fungal diseases .
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Field: Electrochemistry
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Field: Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
- Results : The review elucidates different aspects of model catalytic reduction related to thermodynamics parameters .
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Field: Green Chemistry
- Application : Green synthesis of noble metal nanoparticles and their application in the reduction of 4-nitrophenol in aqueous media .
- Method : This involves the synthesis of metal nanoparticles using environmentally friendly methods, and their use as catalysts in the reduction of 4-nitrophenol .
- Results : This method results in the efficient reduction of 4-nitrophenol with virtually no undesired by-products .
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Field: Organic Chemistry
- Application : 4-Nitrophenol is used as the precursor for the preparation of phenetidine and acetophenetidine .
- Method : This involves the reaction of 4-Nitrophenol with other compounds to form phenetidine and acetophenetidine .
- Results : Phenetidine and acetophenetidine are useful compounds in various chemical syntheses .
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Field: Biochemistry
- Application : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .
- Method : This involves the reaction of 4-Nitrophenol with carboxylic acids to form activated esters, which can then be used in peptide synthesis .
- Results : This method allows for the efficient synthesis of peptides, which are important in biological research and drug development .
Safety And Hazards
While specific safety and hazard information for 4-Nitrophenyl salicylate is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
The future directions of 4-Nitrophenyl salicylate research could involve its use in the development of nanostructured materials, given its role in the catalytic reduction of 4-nitrophenol . Additionally, its use in the selective N-terminal acylation of peptides and proteins suggests potential applications in chemical biology and biopharmaceuticals .
properties
IUPAC Name |
(4-nitrophenyl) 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-4-2-1-3-11(12)13(16)19-10-7-5-9(6-8-10)14(17)18/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTIAAYONYIWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342039 | |
Record name | 4-Nitrophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl salicylate | |
CAS RN |
17374-48-0 | |
Record name | 4-Nitrophenyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrophenyl Salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.